

Application Notes & Protocols: Lycopene Extraction from Tomato Pomace

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lycopene

Cat. No.: B016060

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Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Tomato pomace, the primary byproduct of tomato processing, consists mainly of skins, pulp, and seeds. This waste stream is a rich source of **lycopene**, a potent carotenoid antioxidant renowned for its potential health benefits, including reducing the risk of certain chronic diseases.[1] The valorization of tomato pomace through efficient **lycopene** extraction presents a sustainable approach to producing high-value nutraceuticals and active pharmaceutical ingredients. This document provides detailed application notes and comparative protocols for various **lycopene** extraction techniques from tomato pomace.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is critical and depends on factors such as desired yield, purity, operational cost, and environmental impact. Below is a summary of quantitative data from various studies on prominent extraction techniques.

Table 1: Comparison of **Lycopene** Extraction Methods from Tomato Pomace

Extraction Method	Solvent/System	Key Parameters	Lycopene Yield/Recovery	Reference
Solvent Extraction (SE)	Acetone:Ethyl Acetate (1:1)	Temp: 40°C; Time: 5 h; Ratio: 1:30 (w/v)	611.105 mg/100 g	[2] [3]
Hexane:Acetone (1:1)	-	20.05 mg/100 g	[1]	
n-Hexane	-	608.94 mg/kg (60.89 mg/100g)	[4]	
Supercritical Fluid (CO ₂) (SFE)	Supercritical CO ₂	Temp: 60°C; Pressure: 40 MPa; Particle Size: 0.30 mm	32.52 g/100g dry material*	[5]
Supercritical CO ₂	Temp: 80°C; Pressure: 4000 psi; CO ₂ Flow: 8 mL/min	82.50% recovery	[6]	
Supercritical CO ₂	Temp: 57°C; Pressure: 40 MPa; Time: 1.8 h	28.64 mg/100 g (93% recovery)	[4]	
Ultrasound-Assisted (UAE)	Hexane:Acetone: Ethanol (2:1:1)	Power: 90W; Time: 30 min; Ratio: 35:1 (v/w)	Max. yield achieved under these conditions	[7] [8]
Ethanol	Temp: 65°C; Time: 20 min; Ratio: 72 mL/g; Amplitude: 65%	1536 µg/g (153.6 mg/100g)	[9]	
Microwave-Assisted (MAE)	Ethyl Acetate	Power: 400W; Time: 1 min; Ratio: 1:20 (w/v)	13.59 mg/100 g	[10] [11]
n-Hexane	Power: 324W; Time: 8.6 min;	27.25 mg/100 g	[12]	

Ratio: 1:20 (w/v)

Enzyme-Assisted (EAE)	Pectinase/Cellulase Pre-treatment followed by Hexane Extraction	Temp: 30°C; Time: 3.18 h; Enzyme Load: 0.16 kg/kg	8 to 18-fold increase in recovery vs. untreated	[13][14]

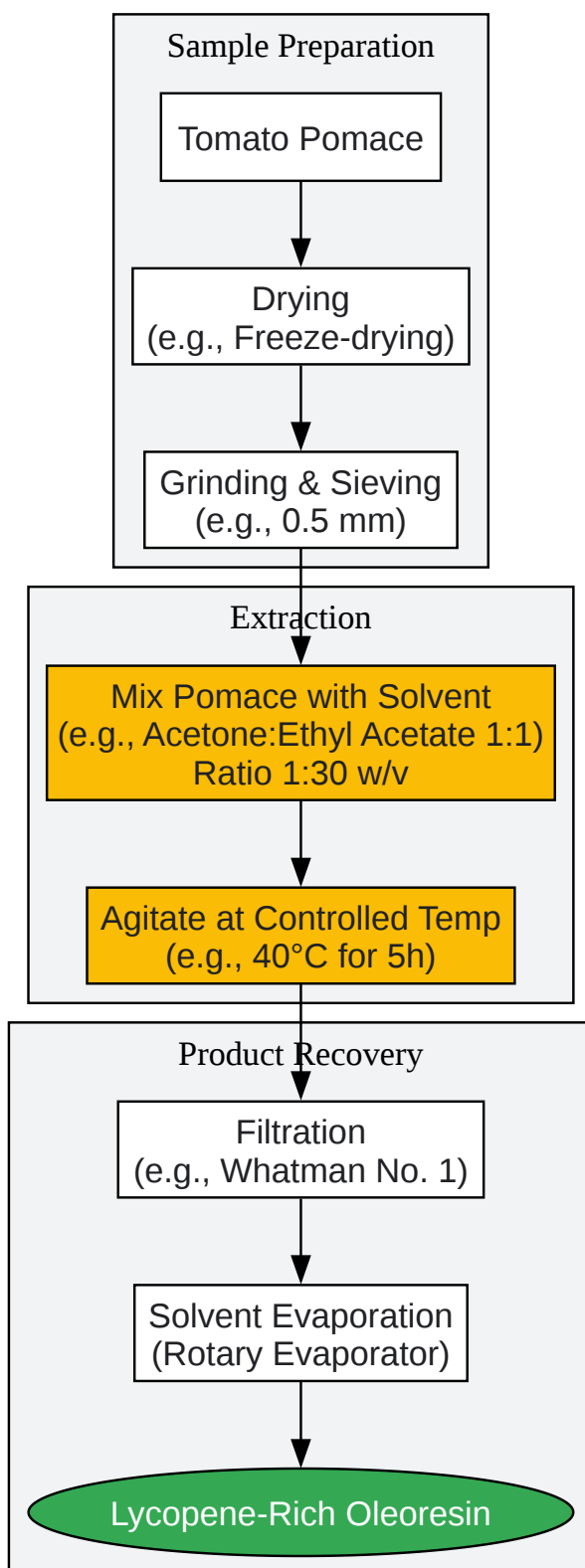
*Note: This reported yield is exceptionally high compared to other literature and may refer to the concentration in the final oleoresin extract rather than the yield from the initial dry pomace.

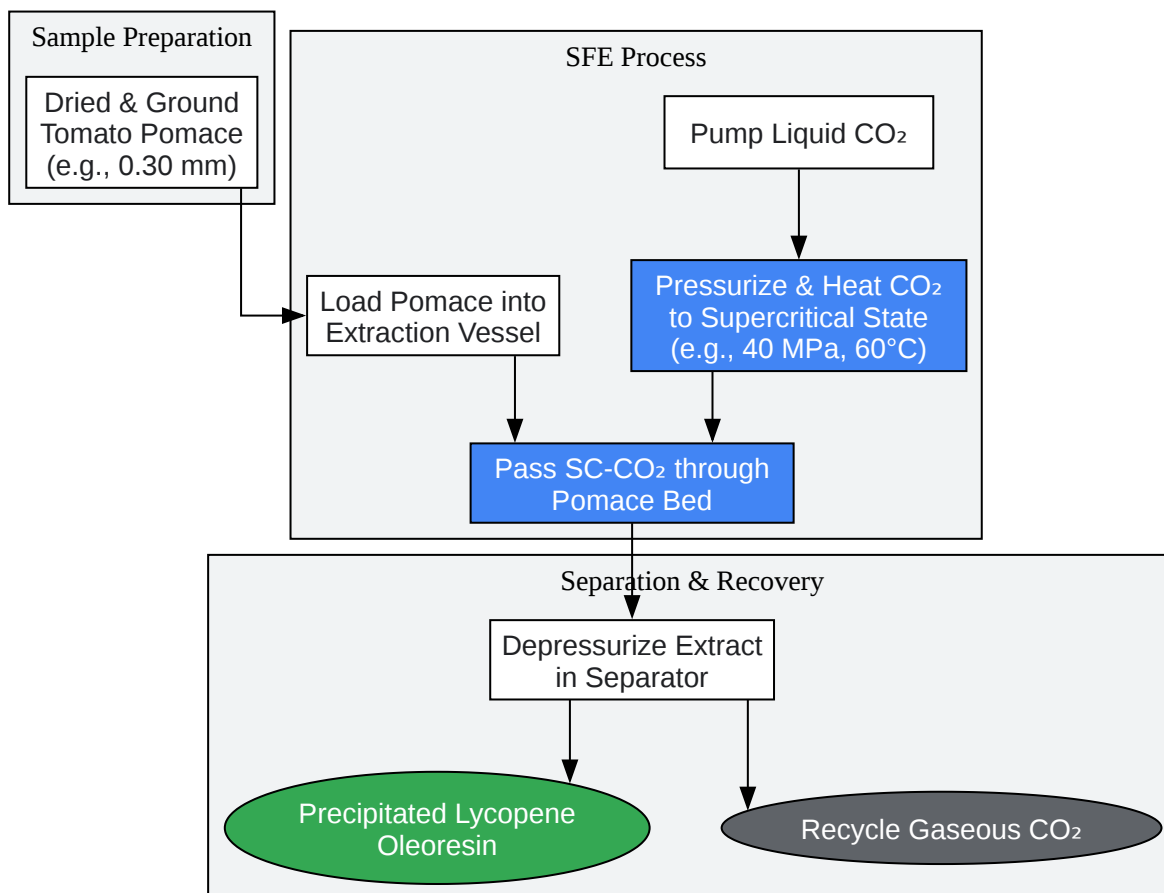
Experimental Workflows & Protocols

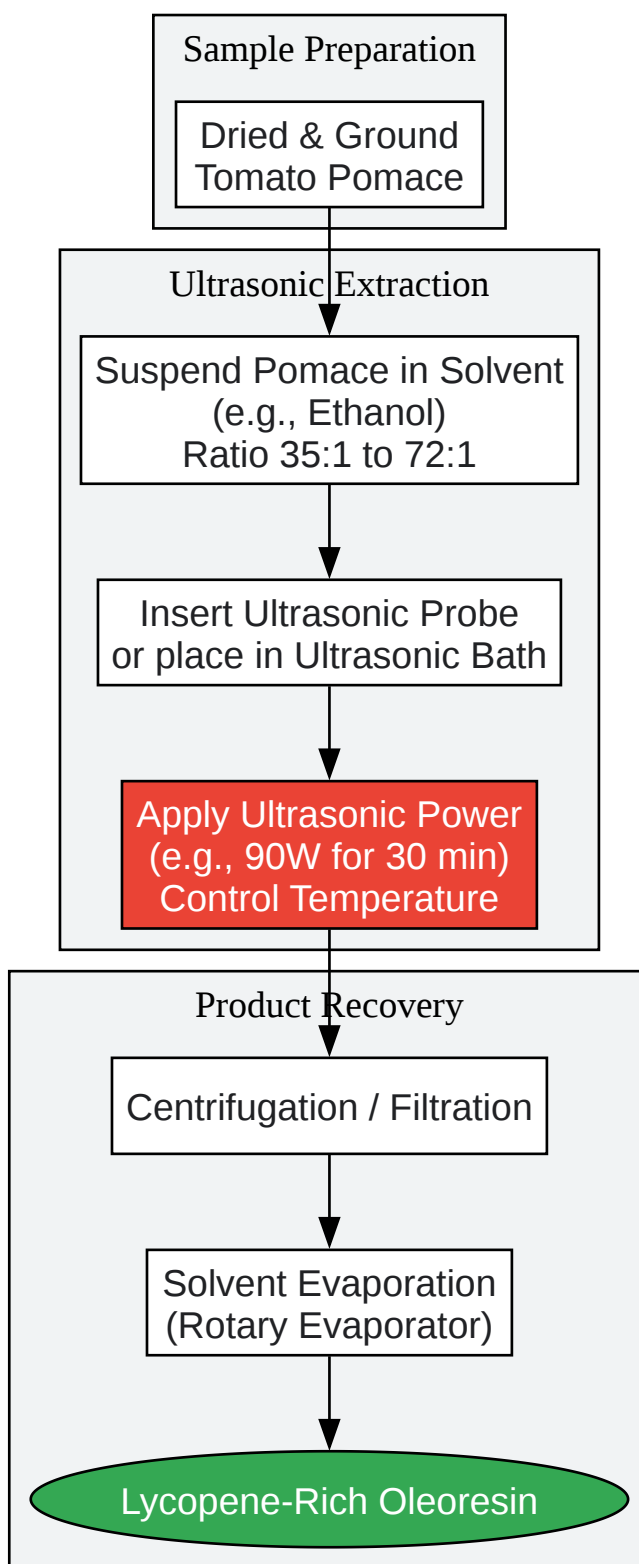
This section provides detailed protocols for the primary methods of **lycopene** extraction.

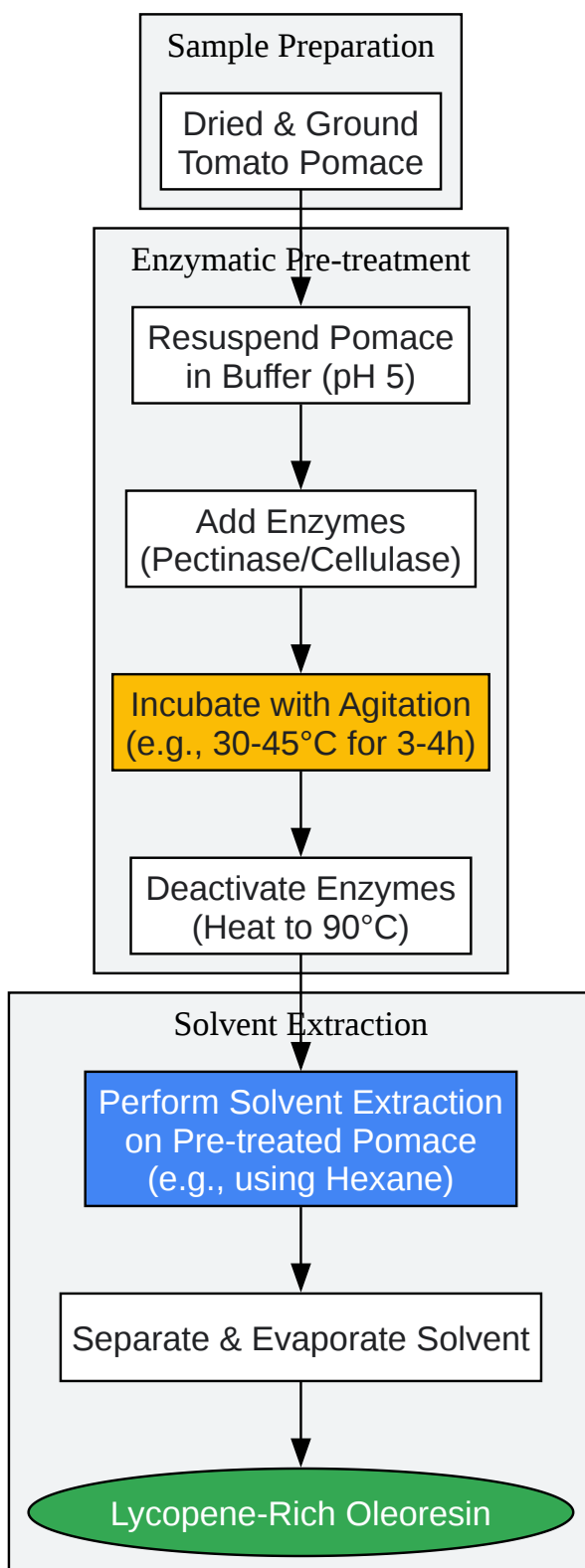
Conventional Solvent Extraction (SE)

Solvent extraction is a well-established and highly efficient method for recovering non-polar carotenoids like **lycopene**, with reported recovery rates of up to 96%.[\[2\]](#)[\[3\]](#)[\[15\]](#)









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